N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a 6,9-disubstituted purine derivative featuring a 3,5-dimethoxyphenyl group at the C6 position and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at the N9 position. Its structural design leverages the purine core’s ability to mimic natural nucleotides, while substituents modulate solubility, stability, and target binding .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-24-14-6-12(7-15(8-14)25-2)22-17-16-18(20-10-19-17)23(11-21-16)9-13-4-3-5-26-13/h6-8,10-11,13H,3-5,9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRBQSFUNXVYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized from commercially available starting materials such as 6-chloropurine. The chloropurine is subjected to nucleophilic substitution reactions to introduce the desired substituents.
Introduction of 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the 3,5-dimethoxyphenyl group is coupled with a halogenated purine intermediate.
Attachment of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through an alkylation reaction using an appropriate oxolane derivative and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, boronic acids, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Research indicates that purine derivatives can exhibit antiviral activity. N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has been studied for its potential to inhibit viral replication. For instance, similar compounds have shown efficacy against viruses such as HIV and Hepatitis C by targeting viral enzymes or receptors.
Case Study:
A study published in Journal of Medicinal Chemistry explored the antiviral effects of modified purines. The authors reported that compounds with structural similarities to this compound demonstrated significant inhibition of viral replication in vitro .
Biochemical Research
2.1 Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This property can be leveraged to study metabolic pathways in cells.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Percentage | Reference |
|---|---|---|
| Adenosine Deaminase | 75% | Biochemical Journal |
| Guanine Kinase | 60% | Molecular Pharmacology |
Pharmacological Applications
3.1 Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells.
Case Study:
A recent investigation into purine analogs found that certain derivatives, including those structurally related to this compound, exhibited promising anticancer activity against various tumor cell lines .
Neuropharmacology
4.1 Cognitive Enhancement
There is emerging interest in the neuropharmacological effects of purine derivatives. Some studies indicate that compounds similar to this compound may enhance cognitive functions by modulating adenosine receptors.
Data Table: Cognitive Effects
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core allows it to mimic natural purine substrates, enabling it to bind to active sites and modulate biological activity. The 3,5-dimethoxyphenyl and oxolan-2-ylmethyl groups can enhance binding affinity and selectivity, leading to more potent and specific effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives share the 6,9-disubstituted purine scaffold but differ in substituent groups. Key comparisons include:
Key Observations :
- Methoxy vs. Halogens: Methoxy groups improve solubility and metabolic stability relative to chlorophenyl analogues but may reduce electrophilic reactivity .
- N9 Substituents: Oxolan-2-ylmethyl introduces a polar, conformationally restricted group, improving water solubility compared to alkyl chains (e.g., ethyl, isopropyl) .
Biological Activity
N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and other relevant pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that similar purine derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown activity against various strains of bacteria, including both gram-positive and gram-negative types.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | < 1 µg/mL |
| B | Escherichia coli | 2 µg/mL |
| C | Mycobacterium tuberculosis | 0.5 µg/mL |
In particular, compounds structurally related to this compound have demonstrated efficacy comparable to clinically used antibiotics such as ampicillin and isoniazid .
Cytotoxicity and Anticancer Activity
The cytotoxic profile of this compound has been evaluated against various cancer cell lines. Notably, compounds in the same class have shown selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 10 | 5 |
| MCF7 (Breast) | 15 | 4 |
| Normal Fibroblasts | >50 | - |
The selectivity index indicates that these compounds are significantly less toxic to normal fibroblasts compared to cancer cell lines, suggesting a potential therapeutic window for further development .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA Synthesis: Similar purine derivatives may disrupt the synthesis of nucleic acids in microbial cells.
- Apoptosis Induction in Cancer Cells: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Anti-inflammatory Effects: Some studies indicate that purine derivatives can modulate inflammatory pathways, potentially reducing tumor progression .
Case Studies
Several case studies have documented the effects of related compounds on various biological systems:
- Case Study on Antibacterial Efficacy: A study demonstrated that a compound with a similar structure effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibiotic agent .
- Cancer Cell Line Study: Research involving MCF7 breast cancer cells revealed that treatment with a related purine derivative resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
